Cannabinodiol

Descripción general

Descripción

El Cannabinodiol es un compuesto cannabinoide que se encuentra en la planta Cannabis sativa. Es un derivado completamente aromatizado del cannabidiol y puede ocurrir como producto de la conversión fotoquímica del cannabinol . El this compound está presente en bajas concentraciones en la planta de cannabis y ha sido objeto de investigación científica debido a sus posibles propiedades terapéuticas.

Aplicaciones Científicas De Investigación

El Cannabinodiol se ha estudiado por sus posibles aplicaciones terapéuticas en diversos campos:

Mecanismo De Acción

El Cannabinodiol ejerce sus efectos a través de interacciones con el sistema endocannabinoide, que incluye receptores cannabinoides, enzimas y ligandos endógenos. Se cree que modula la actividad de los receptores cannabinoides 1 y 2, que están involucrados en diversos procesos fisiológicos como la sensación de dolor, la regulación del estado de ánimo y la función inmunitaria . El this compound también puede influir en otras vías de señalización, incluidas las relacionadas con la inflamación y el estrés oxidativo .

Análisis Bioquímico

Biochemical Properties

Cannabinodiol, like other cannabinoids, interacts with the endocannabinoid system (ECS) in the body . This system includes cannabinoid receptors, endocannabinoids, and enzymes responsible for the synthesis and degradation of endocannabinoids . This compound’s role in biochemical reactions involves its interaction with these components of the ECS .

Cellular Effects

This compound has a wide range of effects on various types of cells and cellular processes. It influences cell function by affecting inflammation, oxidative damage, cell survival, pain, vasodilation, and excitability . These effects modify many physiological and pathophysiological processes .

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It does not seem to interact with specific cannabinoid receptors, but it has been reported that it interacts with around 56 molecular targets, including ionotropic receptors, nuclear receptors, metabotropic receptors, and enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to modulate activation in the striatum, medial temporal cortex, and midbrain in clinical high-risk patients . The level of activation following administration of this compound was intermediate between that in healthy controls and in clinical high-risk patients receiving placebo .

Dosage Effects in Animal Models

In animal models, this compound has shown dose-dependent protection in acute seizure models . This compound (up to 300 mg/kg) was not protective in the lamotrigine-resistant amygdala kindled rat .

Metabolic Pathways

This compound is involved in the metabolic pathways of the endocannabinoid system . The pathways and the enzymes’ mechanisms of action are discussed as is the non-enzymatic decarboxylation of the cannabinoic acids .

Transport and Distribution

This compound rapidly distributes into well-vascularized organs such as the lung, heart, brain, and liver . Distribution may be affected by body size and composition, and disease states influencing the permeability of blood–tissue barriers .

Subcellular Localization

The subcellular localization of this compound is primarily at the presynaptic level on axon terminals of interneurons . Reduction of GABA release from these terminals is the likely mechanism by which both endogenous and exogenous CB1 ligands interfere with hippocampal network oscillations and associated cognitive functions .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El Cannabinodiol se puede sintetizar mediante la conversión fotoquímica del cannabinol. Este proceso implica la exposición del cannabinol a la luz, lo que induce una reacción química que lo convierte en this compound . Las condiciones de reacción específicas, como la longitud de onda de la luz y la duración de la exposición, son factores críticos para optimizar el rendimiento del this compound.

Métodos de Producción Industrial

La producción industrial de this compound no está tan bien establecida como la de otros cannabinoides como el cannabidiol o el tetrahidrocannabinol. Los procesos de extracción y purificación utilizados para otros cannabinoides se pueden adaptar para el this compound. Estos procesos normalmente implican la extracción de cannabinoides de la planta de cannabis utilizando disolventes, seguida de la purificación mediante técnicas como la cromatografía líquida de alto rendimiento .

Análisis De Reacciones Químicas

Tipos de Reacciones

El Cannabinodiol experimenta diversas reacciones químicas, entre ellas:

Oxidación: El this compound se puede oxidar para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir el this compound en otros cannabinoides.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula de this compound.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio.

Sustitución: Se pueden utilizar varios reactivos, incluidos los halógenos y los agentes alquilantes, para las reacciones de sustitución.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación del this compound puede producir quinonas, mientras que la reducción puede producir otros cannabinoides con diferentes propiedades farmacológicas .

Comparación Con Compuestos Similares

El Cannabinodiol es similar a otros cannabinoides como el cannabidiol, el cannabinol y el tetrahidrocannabinol. Tiene propiedades únicas que lo distinguen de estos compuestos:

Cannabidiol: A diferencia del cannabidiol, el this compound es completamente aromatizado y tiene diferentes efectos farmacológicos.

Tetrahidrocannabinol: El this compound no tiene los efectos psicoactivos asociados con el tetrahidrocannabinol.

Compuestos similares incluyen:

- Cannabidiol

- Cannabinol

- Tetrahidrocannabinol

- Cannabigerol

- Cannabichromene

Estos compuestos comparten similitudes estructurales, pero difieren en sus perfiles farmacológicos y sus posibles aplicaciones terapéuticas .

Propiedades

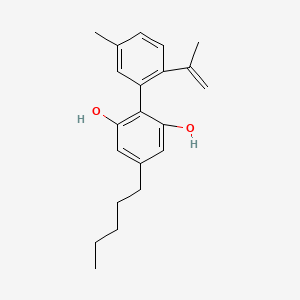

IUPAC Name |

2-(5-methyl-2-prop-1-en-2-ylphenyl)-5-pentylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O2/c1-5-6-7-8-16-12-19(22)21(20(23)13-16)18-11-15(4)9-10-17(18)14(2)3/h9-13,22-23H,2,5-8H2,1,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWKHUZXSTKISQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C(C(=C1)O)C2=C(C=CC(=C2)C)C(=C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401045922 | |

| Record name | Cannabinodiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401045922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39624-81-2 | |

| Record name | 5′-Methyl-2′-(1-methylethenyl)-4-pentyl[1,1′-biphenyl]-2,6-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39624-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cannabinodiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039624812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannabinodiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401045922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANNABINODIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNY5ZTN8E3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

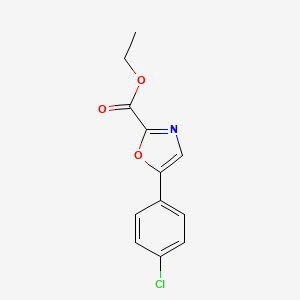

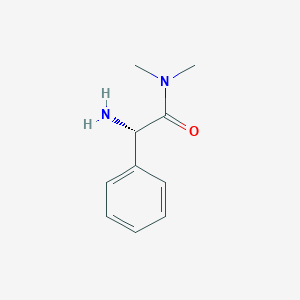

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

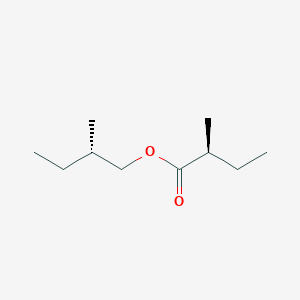

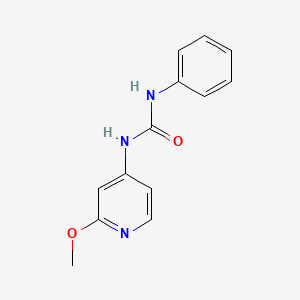

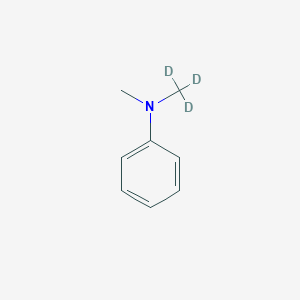

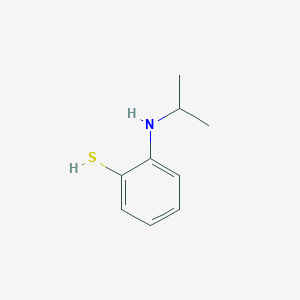

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-Benzyl-6-methoxyspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1641172.png)

![10-Methyl-6-aza-spiro[4.5]decan-9-one](/img/structure/B1641175.png)

![Oleic acid-[9,10-3H]](/img/structure/B1641182.png)

![5-Methoxy-7-methylimidazo[1,2-a]pyridine](/img/structure/B1641225.png)

![tert-butyl 9-fluoro-3,4-dihydro-[1,4]diazepino[6,7,1-hi]indole-2(1H)-carboxylate](/img/structure/B1641227.png)